molecular formula C39H53ClN2O3 B13779190 Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-

Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-

Cat. No.: B13779190
M. Wt: 633.3 g/mol
InChI Key: DEQRLTIYYOTDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanamide, N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy- is a complex organic compound with a unique structure that includes a benzene ring, a propanamide group, and various functional groups such as chlorophenyl, oxooctadecyl, and phenoxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamide, N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy- typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Benzenepropanamide Backbone: This step involves the reaction of benzene with propanamide under specific conditions to form the benzenepropanamide backbone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorine atom replaces a hydrogen atom on the benzene ring.

    Addition of the Oxooctadecyl Group: The oxooctadecyl group is added through an amide bond formation, involving the reaction of an octadecylamine derivative with the benzenepropanamide backbone.

    Incorporation of the Phenoxy Group: The phenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with the benzenepropanamide backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamide, N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine; often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzenepropanamide, N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenepropanamide, N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanamide, N-(2-chlorophenyl)-b-oxo-: A simpler analog with similar structural features but lacking the oxooctadecyl and phenoxy groups.

    N-(4-Chlorophenyl)-1,2-phenylenediamine: Another compound with a chlorophenyl group, used in the synthesis of dyes and other chemicals.

Uniqueness

Benzenepropanamide, N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C39H53ClN2O3

Molecular Weight

633.3 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxo-2-phenoxypropanamide

InChI

InChI=1S/C39H53ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-31-41-33-29-27-32(28-30-33)37(43)38(45-34-23-18-17-19-24-34)39(44)42-36-26-21-20-25-35(36)40/h17-21,23-30,38,41H,2-16,22,31H2,1H3,(H,42,44)

InChI Key

DEQRLTIYYOTDKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)C(C(=O)NC2=CC=CC=C2Cl)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.